molecular formula C12H16FNO B13583409 3-(2-Fluoro-3-methoxyphenyl)piperidine

3-(2-Fluoro-3-methoxyphenyl)piperidine

Cat. No.: B13583409
M. Wt: 209.26 g/mol
InChI Key: OYSAFOLZYIOWIQ-UHFFFAOYSA-N
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Description

3-(2-Fluoro-3-methoxyphenyl)piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a 2-fluoro-3-methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluoro-3-methoxyphenyl)piperidine typically involves the reaction of 2-fluoro-3-methoxybenzaldehyde with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-3-methoxyphenyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Fluoro-3-methoxyphenyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-fluoro-3-methoxyphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine and methoxy groups play a crucial role in its binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluoro-3-methoxyphenyl)piperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

3-(2-fluoro-3-methoxyphenyl)piperidine

InChI

InChI=1S/C12H16FNO/c1-15-11-6-2-5-10(12(11)13)9-4-3-7-14-8-9/h2,5-6,9,14H,3-4,7-8H2,1H3

InChI Key

OYSAFOLZYIOWIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1F)C2CCCNC2

Origin of Product

United States

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